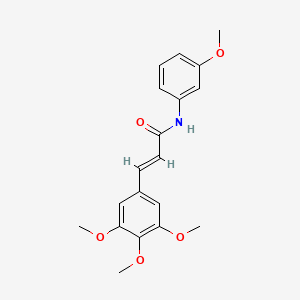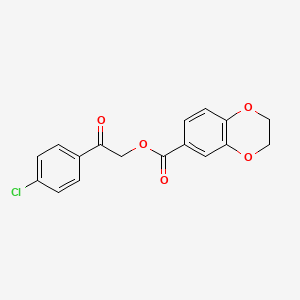
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTA is a member of the acrylamide family and is a white crystalline powder with a molecular weight of 361.4 g/mol. In
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not well understood. However, it is believed that N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide binds to metal ions through its phenyl rings, resulting in a change in its electronic properties. This change in electronic properties leads to a change in its fluorescence properties, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has not been extensively studied for its biochemical and physiological effects. However, it is believed that N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is relatively non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a valuable tool for studying metal ion homeostasis. However, N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has some limitations. Its selectivity for metal ions is not absolute, and it can bind to other molecules in addition to metal ions. This can lead to false-positive results in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to improve its selectivity for metal ions by modifying its chemical structure. Another direction is to study its potential applications in vivo, such as its ability to cross the blood-brain barrier and its potential as a diagnostic tool for metal ion-related diseases. Additionally, N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be used as a tool for the study of metal ion-related diseases in animal models.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3-methoxyaniline and 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. The yield of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in research. One of the most promising applications of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is as a fluorescent probe for the detection of metal ions. N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can selectively bind to metal ions such as copper, iron, and zinc, resulting in a change in its fluorescence properties. This makes N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide a valuable tool for studying metal ion homeostasis and metal ion-related diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-15-7-5-6-14(12-15)20-18(21)9-8-13-10-16(23-2)19(25-4)17(11-13)24-3/h5-12H,1-4H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYHGXGXIVZDJY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)




![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)

